
3-Bromoselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoselenophene is an organoselenium compound that belongs to the class of selenophenes. Selenophenes are heterocyclic compounds containing selenium as the heteroatom in a five-membered ring structure. The presence of selenium imparts unique chemical and physical properties to these compounds, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoselenophene typically involves the bromination of selenophene. One common method is the reaction of selenophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the selenophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoselenophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, are frequently used to form carbon-carbon bonds with this compound.
Oxidation and Reduction Reactions: The selenium atom in the selenophene ring can undergo oxidation and reduction reactions, leading to the formation of various selenium-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents under inert atmosphere.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Formation of various substituted selenophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl or heteroaryl compounds with extended conjugation.
Oxidation: Formation of selenoxides or selenones.
Applications De Recherche Scientifique
3-Bromoselenophene has found applications in various fields of scientific research:
Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-Bromoselenophene in various applications is often related to the unique properties of the selenium atom. In biological systems, selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. In materials science, the electronic properties of selenium contribute to the conductivity and photophysical behavior of selenophene-based materials.
Comparaison Avec Des Composés Similaires
3-Bromothiophene: Similar to 3-Bromoselenophene but contains sulfur instead of selenium. It exhibits different electronic properties due to the difference in electronegativity and atomic size between sulfur and selenium.
3-Bromo-2,5-dimethylselenophene: A derivative of selenophene with additional methyl groups, which can influence its reactivity and physical properties.
Uniqueness of this compound: The presence of selenium in this compound imparts unique redox properties and electronic characteristics that are not observed in its sulfur analogs. These properties make this compound particularly valuable in applications requiring specific electronic or photophysical behaviors.
Propriétés
Formule moléculaire |
C4H3BrSe |
|---|---|
Poids moléculaire |
209.94 g/mol |
Nom IUPAC |
3-bromoselenophene |
InChI |
InChI=1S/C4H3BrSe/c5-4-1-2-6-3-4/h1-3H |
Clé InChI |
WWYHTIYRNWMTJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



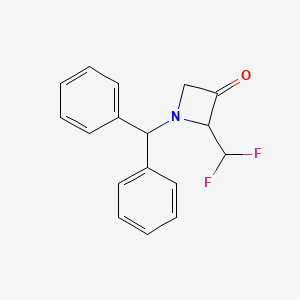
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
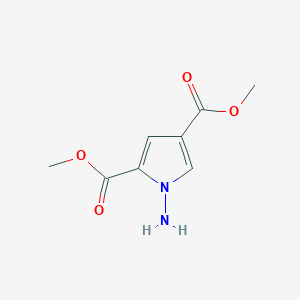
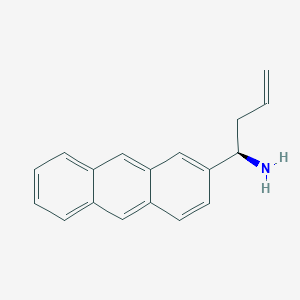
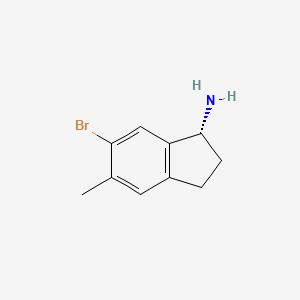

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
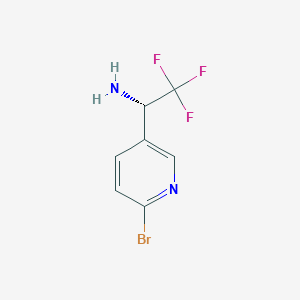
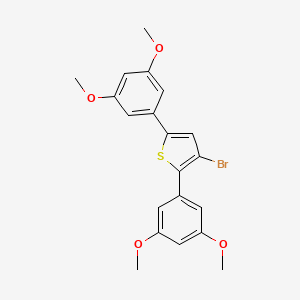


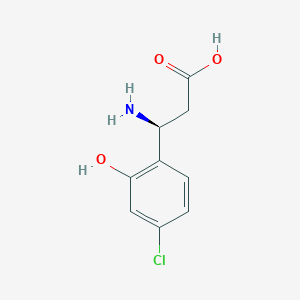
![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
